molecular formula C16H14FNO5 B2569163 4-Fluoro-3-methoxy-2-(phenylmethoxycarbonylamino)benzoic acid CAS No. 2287297-82-7

4-Fluoro-3-methoxy-2-(phenylmethoxycarbonylamino)benzoic acid

Cat. No. B2569163
CAS RN: 2287297-82-7
M. Wt: 319.288
InChI Key: MOHOJFIGELIIPL-UHFFFAOYSA-N
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Description

4-Fluoro-3-methoxy-2-(phenylmethoxycarbonylamino)benzoic acid, also known as FMPCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

4-Fluoro-3-methoxy-2-(phenylmethoxycarbonylamino)benzoic acid acts as a selective antagonist of the P2Y receptors, which are involved in various physiological processes such as platelet aggregation, neurotransmitter release, and immune response. By binding to these receptors, 4-Fluoro-3-methoxy-2-(phenylmethoxycarbonylamino)benzoic acid can block their activation by endogenous ligands such as ATP and ADP, thereby inhibiting their downstream signaling pathways.
Biochemical and Physiological Effects:
4-Fluoro-3-methoxy-2-(phenylmethoxycarbonylamino)benzoic acid has been shown to have various biochemical and physiological effects, including the inhibition of platelet aggregation, the modulation of neurotransmitter release, and the regulation of immune response. These effects are mediated through the selective antagonism of the P2Y receptors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Fluoro-3-methoxy-2-(phenylmethoxycarbonylamino)benzoic acid in lab experiments is its high selectivity for the P2Y receptors, which allows for the specific targeting of these receptors without affecting other GPCRs. This can help to elucidate the specific roles of these receptors in various physiological processes. However, one of the limitations of using 4-Fluoro-3-methoxy-2-(phenylmethoxycarbonylamino)benzoic acid is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on 4-Fluoro-3-methoxy-2-(phenylmethoxycarbonylamino)benzoic acid, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications, and the exploration of its role in various physiological processes. Additionally, 4-Fluoro-3-methoxy-2-(phenylmethoxycarbonylamino)benzoic acid could be used in combination with other compounds to study the interactions between different signaling pathways and to identify potential targets for drug development.
Conclusion:
In conclusion, 4-Fluoro-3-methoxy-2-(phenylmethoxycarbonylamino)benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its high selectivity for the P2Y receptors makes it a valuable tool for studying the function of these receptors and their downstream signaling pathways. Further research on 4-Fluoro-3-methoxy-2-(phenylmethoxycarbonylamino)benzoic acid could lead to the development of new therapies for various diseases and the identification of new targets for drug development.

Synthesis Methods

4-Fluoro-3-methoxy-2-(phenylmethoxycarbonylamino)benzoic acid can be synthesized using a simple and cost-effective method. The synthesis involves the reaction of 4-fluoro-3-methoxy-2-nitrobenzoic acid with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The resulting compound is then reduced using a reducing agent such as iron powder to yield 4-Fluoro-3-methoxy-2-(phenylmethoxycarbonylamino)benzoic acid. The purity of the synthesized compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

4-Fluoro-3-methoxy-2-(phenylmethoxycarbonylamino)benzoic acid has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of research is its use as a tool for studying the function of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a crucial role in various physiological processes and are targets for many drugs. 4-Fluoro-3-methoxy-2-(phenylmethoxycarbonylamino)benzoic acid has been shown to selectively bind to a specific subfamily of GPCRs, known as the P2Y receptors, and can be used to study their function.

properties

IUPAC Name

4-fluoro-3-methoxy-2-(phenylmethoxycarbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO5/c1-22-14-12(17)8-7-11(15(19)20)13(14)18-16(21)23-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHOJFIGELIIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1NC(=O)OCC2=CC=CC=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-methoxy-2-(phenylmethoxycarbonylamino)benzoic acid

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